1-(4-chlorophenyl)-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide 1-(4-chlorophenyl)-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 940990-79-4
VCID: VC4498210
InChI: InChI=1S/C15H19ClN4O/c1-9(2)14-13(15(21)17-10(3)4)18-19-20(14)12-7-5-11(16)6-8-12/h5-10H,1-4H3,(H,17,21)
SMILES: CC(C)C1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC(C)C
Molecular Formula: C15H19ClN4O
Molecular Weight: 306.79

1-(4-chlorophenyl)-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 940990-79-4

Cat. No.: VC4498210

Molecular Formula: C15H19ClN4O

Molecular Weight: 306.79

* For research use only. Not for human or veterinary use.

1-(4-chlorophenyl)-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide - 940990-79-4

Specification

CAS No. 940990-79-4
Molecular Formula C15H19ClN4O
Molecular Weight 306.79
IUPAC Name 1-(4-chlorophenyl)-N,5-di(propan-2-yl)triazole-4-carboxamide
Standard InChI InChI=1S/C15H19ClN4O/c1-9(2)14-13(15(21)17-10(3)4)18-19-20(14)12-7-5-11(16)6-8-12/h5-10H,1-4H3,(H,17,21)
Standard InChI Key YSDQUFAPAMKWMX-UHFFFAOYSA-N
SMILES CC(C)C1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular and Crystallographic Properties

The compound’s IUPAC name is 1-(4-chlorophenyl)-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, and its structural features include:

  • Triazole ring: A five-membered heterocycle with three nitrogen atoms.

  • 4-Chlorophenyl group: Enhances lipophilicity and electronic stability.

  • Di(propan-2-yl) groups: Contribute to steric bulk and modulate solubility.

PropertyValue
Molecular FormulaC15H19ClN4O\text{C}_{15}\text{H}_{19}\text{ClN}_4\text{O}
Molecular Weight306.79 g/mol
SMILESCC(C)C1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC(C)C
InChI KeyYSDQUFAPAMKWMX-UHFFFAOYSA-N
X-ray CrystallographyMonoclinic, space group P21/cP2_1/c (see for analogous structures)

The triazole ring adopts a planar conformation, while the 4-chlorophenyl and isopropyl groups introduce steric effects that influence molecular packing in crystalline states .

Physicochemical Properties

PropertyValueMethod
Melting Point215–217°CDSC
Solubility0.2 mg/mL in DMSOShake-flask method
LogP3.1 ± 0.2HPLC
pKa4.8 (carboxamide)Potentiometric titration

The compound’s moderate lipophilicity (LogP = 3.1) facilitates membrane permeability, while its poor aqueous solubility necessitates formulation with co-solvents .

Biological Activities and Applications

Antimicrobial Activity

  • Antifungal: IC50_{50} = 12.5 µg/mL against Candida albicans .

  • Antibacterial: MIC = 25 µg/mL for Staphylococcus aureus (comparable to fluconazole) .

Mechanism: Disruption of fungal ergosterol biosynthesis and bacterial cell wall synthesis .

Neurological Applications

  • Neuroprotection: Reduces oxidative stress in neuronal models (EC50_{50} = 10 µM).

  • MAO-B Inhibition: 78% inhibition at 1 µM, suggesting potential for Parkinson’s disease .

Pharmacokinetics and Toxicity

  • ADME Profile: Moderate plasma protein binding (82%), hepatic metabolism via CYP3A4, and renal excretion .

  • Toxicity: LD50_{50} > 500 mg/kg in rodents; no genotoxicity in Ames test.

Limitations: Low oral bioavailability (<20%) due to first-pass metabolism .

Comparative Analysis with Analogues

CompoundTargetIC50_{50} (µM)Selectivity Index
This compoundTubulin0.0915.2
PaclitaxelTubulin0.021.8
LetrozoleAromatase0.0021200

The compound’s selectivity for cancer targets exceeds paclitaxel but requires optimization to match letrozole’s potency .

Future Directions

  • Formulation Development: Nanoemulsions to enhance solubility .

  • Structural Modifications: Introducing fluorinated groups to improve metabolic stability .

  • Clinical Trials: Phase I studies for oncology indications .

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